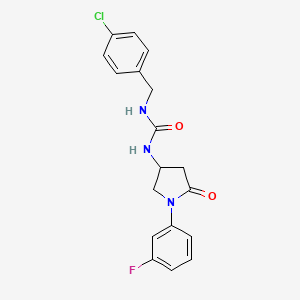
N-propargyl-N-methyl sulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of propargyl derivatives has seen significant advancements in recent years. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates have been the focus of recent research .Molecular Structure Analysis
The molecular structure of “N-propargyl-N-methyl sulfamoyl chloride” is defined by its molecular formula, C4H6ClNO2S. More detailed structural information may be obtained through techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current search results.Chemical Reactions Analysis
The propargyl group plays a crucial role in organic synthesis by offering a handle for further synthetic transformations . Propargylation reactions serve as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation .Aplicaciones Científicas De Investigación
Catalytic Applications and Organic Synthesis
Ionic Liquid-Regulated Sulfamic Acid : This study demonstrates the use of ionic liquid and sulfamic acid as a catalytic medium for the chemoselective transesterification of β-ketoesters, showcasing the potential application of sulfamic acid derivatives in organic synthesis processes (Wang Bo, Y. Ming, & Suo Ji Shuan, 2003).
Efficient Sulfamoylation Method : The research presents an accelerated sulfamoylation reaction of hydroxyl groups, highlighting an efficient method for the synthesis of sulfamates, which could be relevant for the manipulation or synthesis of compounds related to N-propargyl-N-methyl sulfamoyl chloride (M. Okada, S. Iwashita, & N. Koizumi, 2000).
Material Science and Membrane Technology
Sulfonated Thin-Film Composite Nanofiltration Membranes : This paper discusses the synthesis of novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux for the treatment of dye solutions, indicating the application of sulfonamide derivatives in environmental and separation technologies (Yang Liu et al., 2012).
Environmental Studies
Electrochemical Reduction of Sulfite : This research describes the use of gold nanoparticles/silsesquioxane-modified electrodes for the detection and quantification of sulfite, showcasing an application of sulfonamide-related compounds in environmental monitoring and analysis (João Paulo Winiarski et al., 2017).
Safety and Hazards
While specific safety and hazard information for “N-propargyl-N-methyl sulfamoyl chloride” is not available in the search results, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing protective clothing, using proper ventilation, and following safe disposal practices .
Direcciones Futuras
The future directions in the study and application of “N-propargyl-N-methyl sulfamoyl chloride” and similar compounds likely involve further exploration of their synthesis, reactivity, and potential applications. The propargyl group is a highly versatile moiety, and the last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Propiedades
IUPAC Name |
N-methyl-N-prop-2-ynylsulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2S/c1-3-4-6(2)9(5,7)8/h1H,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMNEJYSBAYLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propargyl-N-methyl sulfamoyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

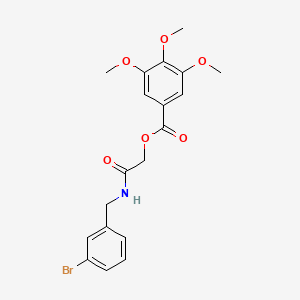
![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2757831.png)
![4-Propan-2-yl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2757832.png)
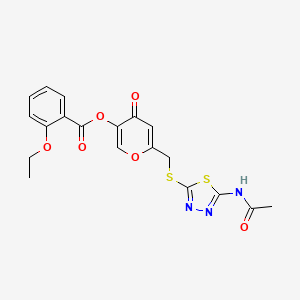
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2757836.png)
![2-(2-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2757837.png)
![(E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide](/img/structure/B2757839.png)
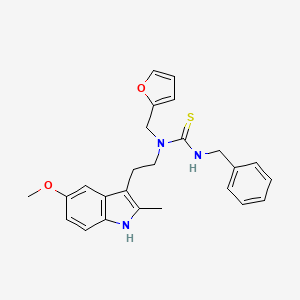
![1-((4-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2757842.png)
![2-ethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2757845.png)
![tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2757846.png)
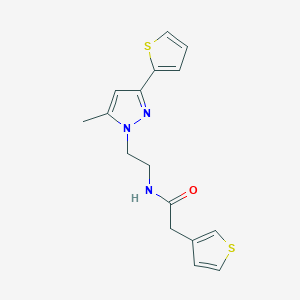
![5-Methyl-3-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole](/img/structure/B2757848.png)
